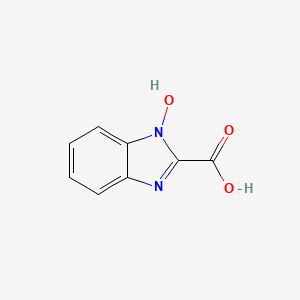

1-Hydroxybenzimidazole-2-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Hydroxybenzimidazole-2-carboxylic acid is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a white solid that appears in the form of tabular crystals .

Synthesis Analysis

The synthesis of benzimidazole derivatives involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets . This reaction is accelerated by orders of magnitude in comparison to the bulk . No other acid, base, or catalyst is used . The synthetic procedure involves an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides .Molecular Structure Analysis

The molecular weight of this compound is 162.15 . The empirical formula is C8H6N2O2 .Chemical Reactions Analysis

The chemical reactions involve an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step . It is suggested that the extraordinary acidity at the droplet surface allows the carboxylic acid to function as a C-centered electrophile .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- Benzimidazole derivatives, including 1-Hydroxybenzimidazole, have been studied for their inhibitory action against the corrosion of iron in hydrochloric acid solutions. These compounds exhibit corrosion inhibition by adsorbing on the iron surface, with their efficiency increasing at higher concentrations (Khaled, 2003).

Potential Anticancer Applications

- N-hydroxybenzimidazoles, a category including 1-Hydroxybenzimidazole-2-carboxylic acid, have shown inhibitory potency against human lactate dehydrogenase A, suggesting potential as anticancer agents. One specific compound demonstrated significant potency in inhibiting cell proliferation in certain cancer cell lines (Yue & Wang, 2015).

Chemical Modeling in Enzyme Studies

- Derivatives of 1-Hydroxybenzimidazole have been synthesized for evaluation as chemical models of the Asp-His-Ser triad in serine proteases. These models help in understanding the mechanisms of enzyme action (Jones & Taylor, 1977).

Electrochemical Sensing Applications

- Modified electrodes with 1-Hydroxybenzimidazole have been developed for the electrochemical determination of certain biomolecules, demonstrating the compound's potential in creating sensitive and selective sensors (Madhuchandra & Swamy, 2020).

Enzymatic Bioremediation

- 1-Hydroxybenzimidazole is a metabolite in the biodegradation pathway of certain pesticides. Its formation by microorganisms like Nocardioides sp. indicates its role in environmental bioremediation processes (Pandey et al., 2010).

Fluorescence and Structural Studies

- Benzimidazole derivatives, related to this compound, have been used in the formation of metal-organic frameworks with interesting structural and fluorescent properties, indicating potential applications in materials science (Yao et al., 2008).

Photophysical Properties

- Studies on the photophysical properties of 1-Hydroxybenzimidazole have revealed insights into its prototropic equilibria in excited states, contributing to our understanding of its behavior under different pH conditions and its potential applications in photochemistry (Mishra & Dogra, 1985).

Mecanismo De Acción

Target of Action

Imidazole derivatives, which include this compound, have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound may interact with a variety of targets, depending on the specific derivative and its functional groups.

Mode of Action

For example, some imidazole derivatives have been found to inhibit certain enzymes, disrupt cell membranes, or interfere with DNA synthesis .

Biochemical Pathways

For instance, they may inhibit enzymatic reactions, disrupt signal transduction pathways, or interfere with DNA replication and transcription .

Result of Action

Based on the known activities of imidazole derivatives, it can be inferred that this compound may have a variety of effects, such as inhibiting the growth of bacteria or cancer cells, reducing inflammation, or modulating immune responses .

Direcciones Futuras

Propiedades

IUPAC Name |

1-hydroxybenzimidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-8(12)7-9-5-3-1-2-4-6(5)10(7)13/h1-4,13H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHROBPZWETYCBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Oxo-2-(2-phenylethylamino)ethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2916169.png)

![4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2916171.png)

![N-(2-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)acetamide](/img/structure/B2916175.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2916177.png)

![N-(2-chlorobenzyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2916180.png)

![2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanamine](/img/structure/B2916188.png)